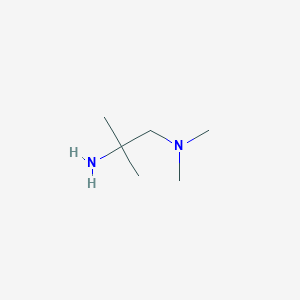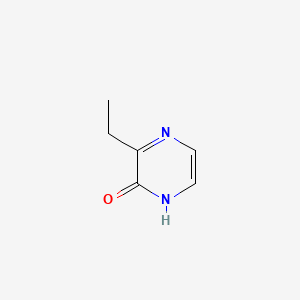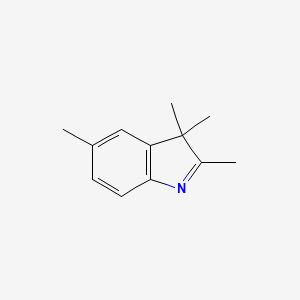
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound that belongs to the class of dihydropyridines, which are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a pyridine ring that is partially saturated and contains an ester functional group, a ketone, and a methyl substituent.
Synthesis Analysis
The synthesis of related ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates can be achieved through the reaction of ethyl aminocrotonates with derivatives of malonic acid, which suggests a versatile method for preparing compounds within this class . Similarly, ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates can be synthesized in a one-step procedure involving the reaction of ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides, indicating the potential for straightforward synthetic routes for related compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For instance, the crystal structure of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid, a closely related compound, was determined after crystal growth in ethanol . This technique provides detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
Chemical Reactions Analysis
Ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates undergo recyclization with nitrogen-containing binucleophiles to form various bicyclic and polycyclic compounds, demonstrating the reactivity of the dihydropyridine core under certain conditions . This reactivity could be relevant when considering the chemical behavior of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in the presence of similar reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives can be inferred from related compounds. For example, the crystal structure analysis of ethyl 5-(ethoxycarbonyl)-2,6-dimethyl-4-(4-pyridyl)-1,4-dihydropyridine-3-carboxylate provides insights into the molecular packing and hydrogen bonding interactions, which are important for understanding the compound's solubility and stability . Additionally, the synthesis and properties of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives suggest that substitutions on the dihydropyridine ring can significantly influence the compound's expected biological activities, such as antihypertensive effects .
科学的研究の応用
Application in Drug Research and Development
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : The compound is used in the synthesis of 4-hydroxy-2-quinolones, which have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Methods of Application : The compound is synthesized through the reaction of ethyl aminocrotonates with derivatives of malonic acid .
- Results or Outcomes : The synthesized materials have been studied by X-ray crystallography .
Application in Insecticidal Properties
- Scientific Field : Agricultural Chemistry
- Summary of the Application : The compound is a part of the 1,4-Dihydropyridine (1,4-DHP) scaffold, which has diverse pharmaceutical applications, including insecticidal properties .
- Methods of Application : The compound is synthesized using multi-component one-pot and green synthetic methodologies .
- Results or Outcomes : The various intrinsic therapeutic applications of the compound range from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Application in Synthesis of Fused Heterocycles
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
- Methods of Application : The compound is synthesized using various synthetic methodologies .
- Results or Outcomes : The synthesized heterocycles have shown unique biological activities .
Application in Inhibitors of Phosphodiesterases and AMPA-receptors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound is used in the synthesis of selective inhibitors of phosphodiesterases and AMPA-receptors .
- Methods of Application : The compound is synthesized using various synthetic methodologies .
- Results or Outcomes : Highly effective vasodilators, anticoagulants, fungicides, and anti-HIV agents have been created based on them .
Application in Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : The compound is mainly used as a pharmaceutical intermediate .
- Methods of Application : The compound is synthesized using various synthetic methodologies .
- Results or Outcomes : The compound is used in the synthesis of various pharmaceutical products .
Application in Synthesis of Vasodilators, Anticoagulants, Fungicides, and Anti-HIV Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : The compound is used in the synthesis of highly effective vasodilators, anticoagulants, fungicides, and anti-HIV agents .
- Methods of Application : The compound is synthesized using various synthetic methodologies .
- Results or Outcomes : Highly effective vasodilators, anticoagulants, fungicides, and anti-HIV agents have been created based on them .
Safety And Hazards
特性
IUPAC Name |
ethyl 1-methyl-2-oxopyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10(2)8(11)6-7/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXGWUMBWHECGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281279 |
Source


|
| Record name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
CAS RN |
98996-29-3 |
Source


|
| Record name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














